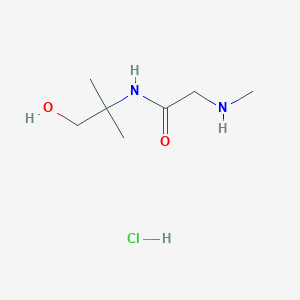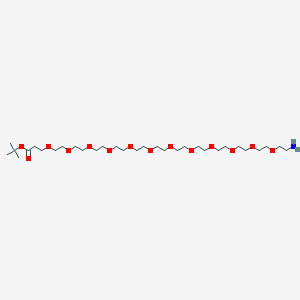![molecular formula C11H8FNO2S B1443387 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1266976-92-4](/img/structure/B1443387.png)
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is 237.25 . The InChI code is 1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not well-documented. It is known to be a powder .Scientific Research Applications
Fluorophore Development for Aluminium Detection
A study explored the development of fluorophores for selective Al3+ detection, potentially for studying intracellular Al3+ levels. This research utilized ligands containing the conjugated phenolic substituted thiazoline chromophore, aiming at Al3+ coordination characteristics and selective complexing over other metal ions for biological applications. The findings indicate progress in creating Al3+ specific fluorophores for biological use (Lambert et al., 2000).
Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activities
A series of thiazolo[3,2-a]pyrimidine derivatives, designed and synthesized for pharmacological evaluation, showed significant anti-inflammatory and antinociceptive activities. This study contributes to understanding the therapeutic potential of thiazole derivatives in treating inflammation and pain without high ulcerogenic activity, indicating their value in medicinal chemistry (Alam et al., 2010).
Metabolism Study of Orexin Receptor Antagonist
Research on the novel orexin 1 and 2 receptor antagonist, SB-649868, revealed its metabolism and disposition in humans. This study provides insights into the pharmacokinetics and metabolic pathways of thiazole-containing compounds, highlighting their significance in developing treatments for insomnia (Renzulli et al., 2011).
Development of Constrained Heterocyclic γ-Amino Acids
A chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) was reported, offering a method to mimic the secondary structures of proteins. This synthesis advances the design of protein structure mimics, underscoring the thiazole ring's role in medicinal chemistry and drug design (Mathieu et al., 2015).
Synthesis and Structural Characterization of Thiazoles
Research on the synthesis and structural characterization of isostructural thiazoles provides detailed insights into the molecular structure of thiazole derivatives. This knowledge is crucial for designing new compounds with potential pharmaceutical applications, illustrating the structural diversity and versatility of thiazole-based molecules (Kariuki et al., 2021).
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHPOPFNXHHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)






![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)
